Cas no 2639458-81-2 (tert-butyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate)

tert-butyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate 化学的及び物理的性質
名前と識別子
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- EN300-27723685
- tert-butyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate
- 2639458-81-2
-
- インチ: 1S/C13H16N4O2/c1-13(2,3)19-12(18)9-4-5-11(10(14)6-9)17-8-15-7-16-17/h4-8H,14H2,1-3H3
- InChIKey: NDJAZRORMPCJMR-UHFFFAOYSA-N
- ほほえんだ: O(C(C1C=CC(=C(C=1)N)N1C=NC=N1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 260.12732577g/mol
- どういたいしつりょう: 260.12732577g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 329
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 83Ų
tert-butyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27723685-0.25g |
tert-butyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate |
2639458-81-2 | 95.0% | 0.25g |
$789.0 | 2025-03-20 | |
Enamine | EN300-27723685-0.1g |
tert-butyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate |
2639458-81-2 | 95.0% | 0.1g |
$755.0 | 2025-03-20 | |
Enamine | EN300-27723685-1.0g |
tert-butyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate |
2639458-81-2 | 95.0% | 1.0g |
$857.0 | 2025-03-20 | |
Enamine | EN300-27723685-0.5g |
tert-butyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate |
2639458-81-2 | 95.0% | 0.5g |
$823.0 | 2025-03-20 | |
Enamine | EN300-27723685-2.5g |
tert-butyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate |
2639458-81-2 | 95.0% | 2.5g |
$1680.0 | 2025-03-20 | |
Enamine | EN300-27723685-5.0g |
tert-butyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate |
2639458-81-2 | 95.0% | 5.0g |
$2485.0 | 2025-03-20 | |
Enamine | EN300-27723685-0.05g |
tert-butyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate |
2639458-81-2 | 95.0% | 0.05g |
$719.0 | 2025-03-20 | |
Enamine | EN300-27723685-10.0g |
tert-butyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate |
2639458-81-2 | 95.0% | 10.0g |
$3683.0 | 2025-03-20 | |
Enamine | EN300-27723685-5g |
tert-butyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate |
2639458-81-2 | 5g |
$2485.0 | 2023-09-10 | ||
Enamine | EN300-27723685-10g |
tert-butyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate |
2639458-81-2 | 10g |
$3683.0 | 2023-09-10 |
tert-butyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate 関連文献
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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8. Back matter
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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10. Book reviews
tert-butyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoateに関する追加情報
Research Brief on tert-Butyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate (CAS: 2639458-81-2): Recent Advances and Applications
In recent years, the compound tert-butyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate (CAS: 2639458-81-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its triazole and benzoate functional groups, has demonstrated promising potential in drug discovery and development. The unique structural features of this molecule make it a valuable intermediate for the synthesis of biologically active compounds, particularly in the design of kinase inhibitors and antimicrobial agents. This research brief aims to provide an overview of the latest studies and applications related to this compound, highlighting its synthetic utility and therapeutic relevance.
The synthesis of tert-butyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate has been optimized in recent studies to improve yield and purity. Researchers have employed multi-step synthetic routes involving palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution to introduce the triazole moiety. The tert-butyl ester group serves as a protective group, enhancing the stability of the intermediate during subsequent chemical transformations. Recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have detailed these synthetic methodologies, emphasizing the compound's role as a versatile building block for medicinal chemistry.
One of the most notable applications of tert-butyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate is its incorporation into the design of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer and inflammatory disorders. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases, such as EGFR (epidermal growth factor receptor) and CDK (cyclin-dependent kinase). For instance, a 2023 study published in ACS Chemical Biology reported the development of a novel inhibitor series derived from this scaffold, showing nanomolar potency in preclinical models.
Beyond its applications in kinase inhibition, tert-butyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate has also been explored for its antimicrobial properties. The triazole ring, a common pharmacophore in antifungal and antibacterial agents, contributes to the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes. Recent research has highlighted its potential in addressing drug-resistant pathogens, with studies focusing on its mechanism of action and structure-activity relationships. A 2022 publication in Antimicrobial Agents and Chemotherapy detailed the synthesis and evaluation of triazole-containing analogs, including this compound, against multidrug-resistant bacterial strains.
In conclusion, tert-butyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate (CAS: 2639458-81-2) represents a promising scaffold in chemical biology and pharmaceutical research. Its synthetic versatility, combined with its biological activity, positions it as a valuable tool for drug discovery. Ongoing studies continue to explore its potential in targeting kinases and combating antimicrobial resistance, underscoring its relevance in addressing unmet medical needs. Future research directions may include further optimization of its pharmacokinetic properties and in vivo efficacy evaluations to advance its translational potential.
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